

Hexafluoro-2-butyne: A Technical Guide to Safety and Toxicity

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Compound of Interest

Compound Name: Hexafluoro-2-butyne

Cat. No.: B1329351

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and toxicity data for **hexafluoro-2-butyne**. Due to limited specific data for this compound, information from structurally related compounds and standard toxicological testing protocols is included to provide a comprehensive overview. This guide is intended for informational purposes for a professional audience and should not be a substitute for a comprehensive risk assessment.

Executive Summary

Hexafluoro-2-butyne (HFB) is a fluorinated alkyne with applications in chemical synthesis. This guide provides an in-depth overview of its known safety and toxicity profile. The primary hazards associated with HFB are acute inhalation toxicity, and skin and eye irritation.^{[1][2]} There is a significant lack of data regarding its mutagenic, carcinogenic, and reproductive effects. This document compiles available quantitative data, outlines probable experimental methodologies based on standard guidelines, and discusses potential toxicological concerns based on related organofluorine compounds.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	692-50-2	[3][4]
Molecular Formula	C4F6	[3][4]
Molecular Weight	162.03 g/mol	[3]
Appearance	Colorless gas	[4][5]
Boiling Point	-25 °C	[3]
Melting Point	-117 °C	[3]
Solubility in Water	Insoluble	[4]

Toxicological Data

Acute Toxicity

Hexafluoro-2-butyne is classified as toxic if inhaled.[1][6] In case of inhalation, the individual should be moved to fresh air. If breathing is difficult, oxygen should be administered. If the individual is not breathing, artificial respiration should be given, and a doctor should be consulted immediately.[6]

Endpoint	Species	Route	Value	Reference
LC50 (4-hour)	Rat	Inhalation	81 ppm	[5]
LD50	Rat	Oral	> 164 mg/kg	[5]

Clinical Signs of Acute Inhalation Exposure: Studies in rats have shown that inhalation of **hexafluoro-2-butyne** can cause ptosis (drooping of the upper eyelid), dyspnea (shortness of breath), and changes in the lungs.[5]

Irritation and Sensitization

Hexafluoro-2-butyne is reported to be a skin and eye irritant.[2] Direct contact with the liquefied gas can cause frostbite.[2]

Endpoint	Result	Reference
Skin Irritation	Causes skin irritation	[2]
Eye Irritation	Causes serious eye irritation	[2]

Genotoxicity

There is no specific data available on the mutagenic potential of **hexafluoro-2-butyne**. However, studies on other perfluorinated compounds (PFCs) have shown mixed results. Some PFCs have demonstrated the potential to cause DNA damage in certain in vitro systems, while others have not.[7][8][9] For instance, perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have shown cytotoxic effects on human liver cells (HepG2) but did not induce an increase in DNA damage or reactive oxygen species at the tested concentrations.[9] Other studies have indicated that some PFCs can cause DNA strand breaks and chromosomal damage.[7] Given the lack of specific data for **hexafluoro-2-butyne**, a cautious approach assuming potential genotoxicity is warranted until further testing is conducted.

Carcinogenicity

There is no data available on the carcinogenic potential of **hexafluoro-2-butyne**. The broader class of per- and polyfluoroalkyl substances (PFAS) has been the subject of extensive research, with some compounds like PFOA being classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC).[10] This classification is often based on evidence from animal studies and mechanistic data.[10] Without specific data, the carcinogenic potential of **hexafluoro-2-butyne** remains unknown.

Reproductive and Developmental Toxicity

No data is available on the reproductive and developmental toxicity of **hexafluoro-2-butyne**. Studies on other hydrofluorocarbons (HFCs) have shown varied effects, with some causing developmental toxicity at high concentrations in animal models, while others show no such effects.[11][12] PFAS have been shown to cross the placenta and have been detected in cord blood and breast milk, indicating potential for fetal and infant exposure.[13][14] Some studies have linked PFAS exposure to adverse developmental and reproductive outcomes, including low birth weight and harm to the male reproductive system.[13]

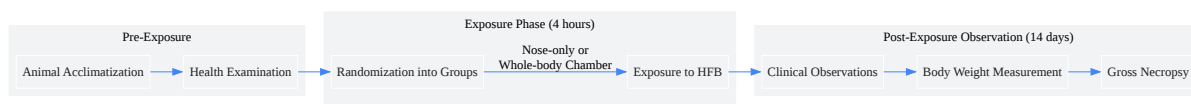
Experimental Protocols (Generalized)

As specific experimental details for **hexafluoro-2-butyne** are not publicly available, the following sections describe generalized protocols based on OECD guidelines for the key toxicological endpoints.

Acute Inhalation Toxicity (Based on OECD 403)

This test is designed to determine the median lethal concentration (LC50) of a substance after a single 4-hour inhalation exposure.

- **Test Species:** Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strains).
- **Methodology:** Animals are placed in whole-body or nose-only inhalation chambers and exposed to a constant concentration of **hexafluoro-2-butyne** for 4 hours. Multiple concentration groups are used to establish a dose-response relationship.
- **Observations:** Animals are observed for clinical signs of toxicity during and after exposure for a period of 14 days. Body weight is recorded periodically. At the end of the observation period, a gross necropsy is performed on all animals.
- **Data Analysis:** The LC50 is calculated using appropriate statistical methods.



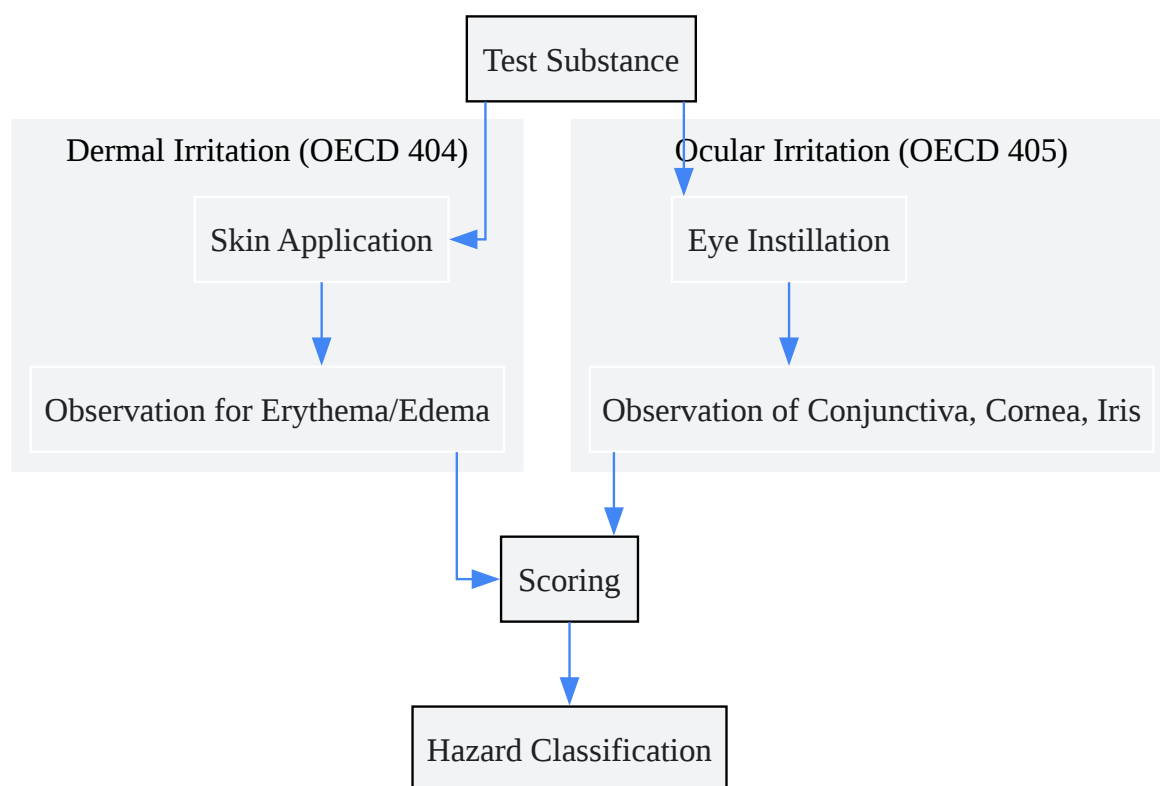
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Acute Inhalation Toxicity Workflow

Dermal and Ocular Irritation (Based on OECD 404 & 405)

These tests evaluate the potential of a substance to cause irritation to the skin and eyes. For a gaseous substance, the protocol would need to be adapted, potentially involving a directed stream of gas or application of the liquefied gas.

- **Test Species:** Albino rabbits are typically used.
- **Dermal Irritation (OECD 404):** A small area of the animal's skin is shaved, and the test substance is applied under a semi-occlusive patch for a specified duration (e.g., 4 hours). The skin is then observed for erythema (redness) and edema (swelling) at various time points.
- **Ocular Irritation (OECD 405):** A single dose of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control. The eyes are examined for redness, swelling, and discharge, as well as corneal and iridial effects.
- **Observations:** The severity of the reactions is scored according to a standardized system.



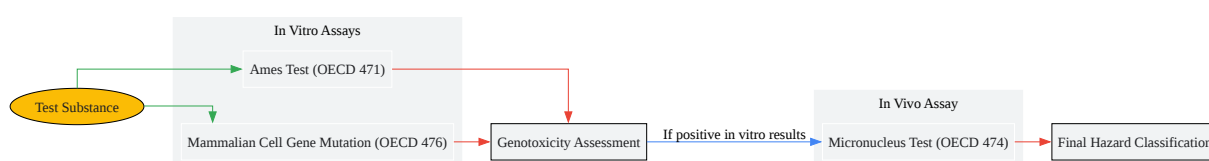
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Dermal and Ocular Irritation Testing Workflow

Genotoxicity Testing Battery (Generalized)

A standard battery of genotoxicity tests is typically performed to assess the mutagenic potential of a chemical.

- **Bacterial Reverse Mutation Assay (Ames Test; OECD 471):** This in vitro test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations (point mutations and frameshift mutations). The test is conducted with and without a metabolic activation system (S9 mix).
- **In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay; OECD 476):** This assay detects gene mutations in mammalian cells in culture.
- **In Vivo Micronucleus Test (OECD 474):** This test is conducted in rodents (usually mice or rats) to detect damage to chromosomes or the mitotic apparatus. Bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes.



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Standard Genotoxicity Testing Battery

Metabolism and Toxicokinetics

There is no specific information available on the metabolism and toxicokinetics of **hexafluoro-2-butyne**. However, for many inhaled fluorinated gases, absorption is rapid, and they are often poorly metabolized, with the parent compound being exhaled.[15][16] The high stability of the carbon-fluorine bond generally makes organofluorine compounds resistant to metabolic degradation.[10] Some biotransformation of fluorinated compounds can occur, potentially leading to the formation of toxic metabolites, but this is highly dependent on the specific chemical structure.[17][18][19] Without experimental data, the metabolic fate of **hexafluoro-2-butyne** remains speculative.

Data Gaps and Future Research

The current safety and toxicity profile of **hexafluoro-2-butyne** is incomplete. Key data gaps that require further investigation include:

- **Genotoxicity:** A standard battery of in vitro and in vivo genotoxicity tests is needed to assess the mutagenic potential of **hexafluoro-2-butyne**.
- **Carcinogenicity:** Long-term carcinogenicity bioassays in rodents would be necessary to evaluate the carcinogenic potential.
- **Reproductive and Developmental Toxicity:** Studies are required to determine any adverse effects on fertility, reproduction, and embryonic/fetal development.
- **Metabolism and Toxicokinetics:** Understanding the absorption, distribution, metabolism, and excretion of **hexafluoro-2-butyne** is crucial for a comprehensive risk assessment.

Conclusion

Hexafluoro-2-butyne is a chemical with known acute inhalation toxicity and is an irritant to the skin and eyes. Significant data gaps exist for its potential to cause genetic damage, cancer, or reproductive and developmental harm. Professionals handling this substance should exercise caution, use appropriate personal protective equipment, and work in well-ventilated areas.[6] Further toxicological studies are essential to fully characterize the safety profile of **hexafluoro-2-butyne**.

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